molecular formula C9H7BrN2O2 B1493701 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol CAS No. 2092706-95-9

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1493701
CAS No.: 2092706-95-9
M. Wt: 255.07 g/mol
InChI Key: XITVSTITDMHBAY-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol is a chemical compound characterized by its bromine-substituted furan ring and methylated pyrimidinol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol typically involves the following steps:

  • Furan Derivative Preparation: The starting material, 5-bromofuran-2-carboxylic acid, undergoes halogenation to introduce the bromine atom.

  • Pyrimidinol Formation: The brominated furan is then reacted with appropriate reagents, such as guanidine, to form the pyrimidinol ring.

  • Methylation: The final step involves the methylation of the pyrimidinol group to introduce the methyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with modified functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol can be used to study enzyme inhibition and receptor binding. Its bromine atom can be particularly useful in probing biological systems.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

  • 6-(5-Bromofuran-2-yl)pyrimidin-4-amine: This compound is structurally similar but lacks the hydroxyl group present in 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol.

  • 2-Methylpyrimidin-4-ol: This compound lacks the bromine-substituted furan ring.

Uniqueness: this compound is unique due to the combination of the bromine-substituted furan ring and the methylated pyrimidinol group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

4-(5-bromofuran-2-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVSTITDMHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol
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6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol

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